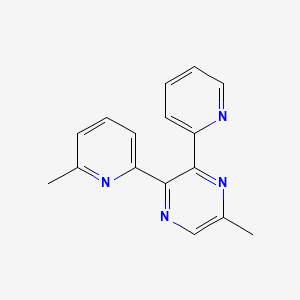
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with pyridinyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with hydrazine or its derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dipyridinylpyrazine: Similar structure but lacks the methyl groups.
2,6-Dimethylpyridine: Contains methyl groups but lacks the pyrazine ring.
3,5-Dimethylpyrazine: Contains a pyrazine ring with methyl groups but lacks the pyridinyl substituents.
Uniqueness
5-Methyl-2-(6-methylpyridin-2-yl)-3-(pyridin-2-yl)pyrazine is unique due to the combination of its pyrazine and pyridine rings with methyl substitutions. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89684-69-5 |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
5-methyl-2-(6-methylpyridin-2-yl)-3-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C16H14N4/c1-11-6-5-8-14(19-11)15-16(20-12(2)10-18-15)13-7-3-4-9-17-13/h3-10H,1-2H3 |
Clave InChI |
BYPJGKHXBCACJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC=C(N=C2C3=CC=CC=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


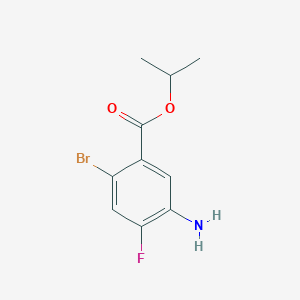
![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
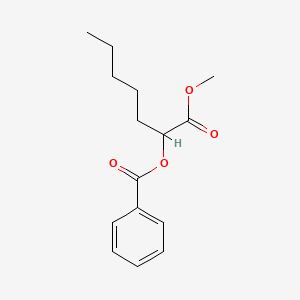
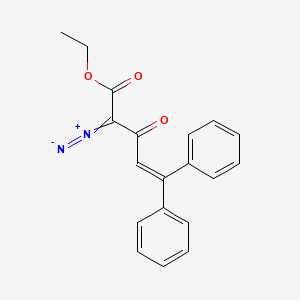
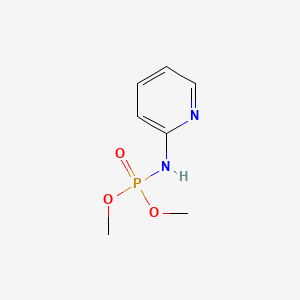
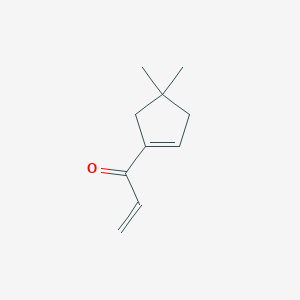
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
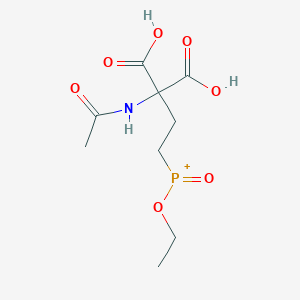
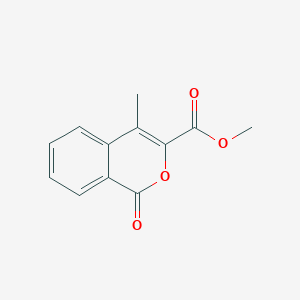

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
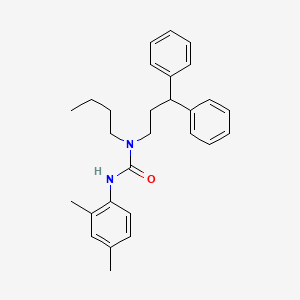
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
